molecular formula C16H22ClN3O3 B2923671 Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate CAS No. 1384622-32-5

Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate

Cat. No. B2923671
CAS RN: 1384622-32-5
M. Wt: 339.82
InChI Key: JRUBPKGWNGDJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate is a compound that has been studied extensively in scientific research. It is a member of the piperazine family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate involves the binding of the compound to the active site of the target enzyme. This binding can occur through a variety of interactions including hydrogen bonding, van der Waals interactions, and electrostatic interactions. Once bound, the compound can inhibit the activity of the enzyme by blocking the active site or altering the conformation of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of phosphodiesterases can lead to increased levels of cyclic AMP and cyclic GMP, which can affect a variety of cellular processes including neurotransmitter release, smooth muscle relaxation, and immune cell function. Inhibition of proteases can affect protein degradation and turnover, while inhibition of kinases can affect signal transduction pathways and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of a particular enzyme without affecting other cellular processes. However, the compound may have off-target effects or toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the use of the compound in drug discovery and development, particularly for the treatment of diseases such as cancer and neurological disorders. Finally, the compound could be used in studies of cellular signaling pathways and the regulation of gene expression.

Synthesis Methods

The synthesis of tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate involves the reaction of 6-chloropyridine-2-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is typically carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

Tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate has been used extensively in scientific research as a tool compound for studying the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes including phosphodiesterases, proteases, and kinases. This inhibition can be used to study the role of these enzymes in various cellular processes.

properties

IUPAC Name

tert-butyl 4-(6-chloropyridine-2-carbonyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-13(17)18-12/h5-7,11H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUBPKGWNGDJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=NC(=CC=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.